N-(1-methyl-4-piperidinyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
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Overview
Description
N-(1-methyl-4-piperidinyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a benzothiophene core, and a carboxamide group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-methyl-4-piperidinyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the benzothiophene core. This can be achieved through cyclization reactions involving thiophene derivatives and appropriate reagents. The piperidine ring is introduced via nucleophilic substitution reactions, often using 1-methyl-4-piperidone as a precursor .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form .
Chemical Reactions Analysis
Types of Reactions: N-(1-methyl-4-piperidinyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules.
Biology: In biology, N-(1-methyl-4-piperidinyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is studied for its potential interactions with biological macromolecules. It may serve as a ligand for receptors or enzymes, providing insights into biochemical pathways .
Medicine: In medicine, this compound is explored for its potential therapeutic effects. It may act as a drug candidate for treating various diseases, depending on its mechanism of action and biological activity .
Industry: In industry, this compound can be used in the synthesis of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility makes it valuable for developing new products and processes .
Mechanism of Action
The mechanism of action of N-(1-methyl-4-piperidinyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or ion channels, depending on the compound’s structure and functional groups. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation .
Comparison with Similar Compounds
1-Methyl-4-piperidinyl-piperazine: This compound shares the piperidine ring but lacks the benzothiophene core.
1-Methyl-4-piperidone: This compound is a precursor in the synthesis of N-(1-methyl-4-piperidinyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide and shares structural similarities
Uniqueness: this compound is unique due to its combination of a piperidine ring, benzothiophene core, and carboxamide group.
Properties
IUPAC Name |
N-(1-methylpiperidin-4-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2OS/c1-17-8-6-12(7-9-17)16-15(18)14-10-11-4-2-3-5-13(11)19-14/h10,12H,2-9H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZNZMIVNEOFLBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)C2=CC3=C(S2)CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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